2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate
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Overview
Description
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate is an organic compound that features a combination of aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves the reaction of 3-methoxybenzylamine with 2-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 2-((3-Hydroxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate.
Reduction: Formation of 2-((3-Methoxybenzyl)amino)-2-hydroxyethyl 2-chlorobenzoate.
Substitution: Formation of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-substituted benzoate.
Scientific Research Applications
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s aromatic and amide groups allow it to form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Methoxybenzyl)amino)-2-oxoethyl benzoate
- 2-((3-Methoxybenzyl)amino)-2-oxoethyl 4-chlorobenzoate
- 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-bromobenzoate
Uniqueness
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate is unique due to the presence of both a methoxybenzyl group and a chlorobenzoate moiety. This combination imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-13-6-4-5-12(9-13)10-19-16(20)11-23-17(21)14-7-2-3-8-15(14)18/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQSEWQVKDIXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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